molecular formula C10H13NO B15113530 2-(Cyclobutoxymethyl)pyridine

2-(Cyclobutoxymethyl)pyridine

Cat. No.: B15113530
M. Wt: 163.22 g/mol
InChI Key: NXTKAFIFHKQDGS-UHFFFAOYSA-N
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Description

2-(Cyclobutoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclobutoxymethyl group at the 2-position. Pyridine derivatives are significant in medicinal chemistry due to their presence in various pharmaceutical drugs and their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes. For instance, the use of transition metal catalysts in cycloaddition reactions can efficiently produce pyridine derivatives. The [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components is a notable method for synthesizing pyridine compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclobutoxymethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, pyridine derivatives can act as ligands for metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The compound’s effects on cellular signaling pathways, such as those involving kinases or receptors, are also of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutoxymethyl)pyridine is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)pyridine

InChI

InChI=1S/C10H13NO/c1-2-7-11-9(4-1)8-12-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

NXTKAFIFHKQDGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=CC=N2

Origin of Product

United States

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